molecular formula C19H22N2O3 B2671132 N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898374-96-4

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2671132
CAS No.: 898374-96-4
M. Wt: 326.396
InChI Key: XMHITYAAETWQTB-UHFFFAOYSA-N
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Description

Historical Development of Oxalamide Derivatives

The exploration of oxalamides began with early 20th-century studies on polyamide materials, where their hydrogen-bonding capacity enabled crystalline polymer architectures. Traditional synthesis relied on stoichiometric reactions between oxalyl chloride and amines, often generating hazardous waste. A paradigm shift occurred in 2007 with Milstein’s pioneering work on ruthenium-catalyzed acceptorless dehydrogenative coupling, which produced oxalamides from ethylene glycol and amines with molecular hydrogen as the sole byproduct. This method aligned with green chemistry principles and spurred innovations in catalytic synthesis.

In medicinal chemistry, oxalamides gained prominence as neuraminidase inhibitors during anti-influenza drug development. For instance, Z2, a 3-chloro-substituted oxalamide derivative, exhibited superior inhibitory activity (IC₅₀ = 0.09 μM) compared to oseltamivir carboxylate. Concurrently, coordination chemists exploited oxalamides’ bidentate ligand capabilities, leading to copper-catalyzed C–N cross-coupling systems for triarylamine synthesis. These advancements underscore the oxalamide scaffold’s versatility across disciplines.

Significance of N1-(2,6-Dimethylphenyl)-N2-(4-Methoxyphenethyl)Oxalamide in Contemporary Research

This compound’s design integrates two pharmacophoric elements: a 2,6-dimethylphenyl group and a 4-methoxyphenethyl moiety. The dimethyl substitution enhances steric hindrance, potentially improving target selectivity in enzyme inhibition, while the methoxy group modulates electronic properties through resonance effects. In catalysis, such substituents enable fine-tuning of ligand–metal interactions, as demonstrated in copper-mediated arylations where oxygen-containing side chains in oxalamide ligands boosted catalytic efficiency.

Computational studies reveal that analogous oxalamides adopt planar conformations stabilized by intramolecular hydrogen bonds, facilitating supramolecular assembly into α-networks or ladder-like polymers. These structural traits make this compound a candidate for materials science applications, particularly in designing molecular crystals with tailored porosity.

Fundamentals of Oxalamide Structural Features

The oxalamide core’s geometry is pivotal to its function. Quantum mechanical analyses of N,N′-dimethyloxalamide at the $$ \text{MP2}/6\text{-}31\text{G(d)} $$ level identified two low-energy conformers: a planar trans-trans form and a twisted cis-cis form, separated by a 4.2 kcal/mol energy barrier. Hydrogen bonding between the amide protons and carbonyl oxygens stabilizes the planar conformation, enabling intermolecular interactions critical for crystal packing.

Substituent effects further modulate properties:

  • 2,6-Dimethylphenyl : Ortho-methyl groups induce torsional strain, reducing π-π stacking but enhancing hydrophobic interactions.
  • 4-Methoxyphenethyl : The methoxy group’s electron-donating nature increases aryl ring electron density, favoring electrophilic substitutions or metal coordination.
Structural Feature Impact on Properties Citation
Planar oxalamide core Enables hydrogen-bonded networks
2,6-Dimethyl substitution Enhances steric bulk and selectivity
4-Methoxy group Modulates electronic properties and solubility

Research Objectives and Methodological Approaches

Current research aims to:

  • Optimize sustainable synthesis routes using earth-abundant catalysts.
  • Elucidate structure–activity relationships in biological systems.
  • Develop oxalamide-based ligands for asymmetric catalysis.

Methodologies include:

  • Computational Modeling : Density functional theory (DFT) calculations predict reaction pathways and transition states, as applied in ruthenium-catalyzed dehydrogenative coupling.
  • X-ray Crystallography : Resolves hydrogen-bonding patterns, exemplified by the α-network structure of a related oxalamide.
  • Catalytic Screening : High-throughput experimentation identifies optimal ligand–metal combinations for cross-coupling reactions.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-5-4-6-14(2)17(13)21-19(23)18(22)20-12-11-15-7-9-16(24-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHITYAAETWQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2,6-dimethylaniline to form the corresponding oxalyl chloride intermediate.

    Coupling reaction: The oxalyl chloride intermediate is then reacted with 4-methoxyphenethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide and related oxalamide derivatives, based on data from safety evaluations and pharmacological studies:

Compound Name Structural Features NOEL (mg/kg bw/day) Metabolic Pathways Key Applications
This compound 2,6-dimethylphenyl (steric hindrance), 4-methoxyphenethyl (electron-donating) Not reported Inferred: Hydrolysis, oxidation, conjugation Food additives (potential)
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-dimethoxyphenyl (electron-rich), pyridinylethyl (heteroaromatic) 100 Hydrolysis, oxidation (alkyl/aromatic) Food flavoring agent
N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) 2-methoxy-4-methylphenyl (mixed substituents), methylpyridinylethyl (steric bulk) 100 Shared with No. 1768 Food additive
N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Compound C) Hydroxyphenyl, methoxyphenethylamino chain (polar substituents) Not applicable Likely glucuronidation, O-demethylation Pharmaceutical (β-agonist)

Key Findings:

Structural Influence on Metabolism: The target compound’s 2,6-dimethylphenyl group may slow oxidative metabolism compared to the 2,4-dimethoxyphenyl group in No. 1768, which is more electron-rich and prone to demethylation .

Safety Profiles: While the target compound lacks explicit NOEL data, structurally related oxalamides (e.g., No. 1768, 1769) exhibit high NOEL values (100 mg/kg bw/day), suggesting low acute toxicity in rats. This supports extrapolation of safety thresholds for the target compound in food additive applications . In contrast, compounds with polar substituents (e.g., hydroxyl groups in Compound C ) are more likely to undergo rapid conjugation, limiting bioaccumulation but requiring evaluation of chronic exposure effects.

Steric effects from the 2,6-dimethylphenyl group may reduce enzymatic access to the oxalyl bridge, slowing hydrolysis—a critical determinant of half-life in vivo .

Research Implications and Gaps

  • Metabolic Pathway Validation : Although hydrolysis and oxidation are inferred for the target compound, detailed in vitro studies (e.g., liver microsome assays) are needed to confirm primary routes of metabolism.
  • Toxicological Data : Extrapolation from analogs is insufficient for regulatory approval; subchronic toxicity studies (90-day rodent trials) are recommended.

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound classified under oxalamides, which are characterized by the presence of an oxalamide functional group. This compound features a unique structure with two aromatic rings: one substituted with dimethyl groups and the other with a methoxy group. The oxalamide linkage is crucial for its chemical and biological properties, influencing its reactivity and interactions within biological systems.

Chemical Structure

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of approximately 328.36 g/mol. The structural representation includes:

  • Aromatic Rings : Contributing to its stability and potential interactions.
  • Oxalamide Linkage : Enhancing its reactivity.

Structural Formula

N1 2 6 dimethylphenyl N2 4 methoxyphenethyl oxalamide\text{N1 2 6 dimethylphenyl N2 4 methoxyphenethyl oxalamide}

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. These interactions can lead to significant alterations in cellular functions or signaling pathways.

Potential Mechanisms Include :

  • Enzyme Inhibition : Binding to active sites of specific enzymes.
  • Receptor Modulation : Interacting with receptors to influence physiological responses.

Research Findings

Recent studies have explored the compound's potential as an antimicrobial and anticancer agent. The following table summarizes key findings from various research studies:

Study ReferenceBiological Activity ObservedMethodologyKey Findings
Antimicrobial effectsIn vitro assaysDemonstrated significant inhibition against bacterial strains.
Anticancer propertiesCell line studiesInduced apoptosis in cancer cell lines through specific signaling pathways.
Enzyme inhibitionKinetic assaysShowed competitive inhibition of target enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Potential : In a controlled laboratory setting, the compound was tested on several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The study highlighted its potential as a lead compound for further drug development.

Synthesis and Production

The synthesis of this compound typically involves the reaction between 2,6-dimethylaniline and 4-methoxybenzylamine in the presence of oxalyl chloride under controlled conditions. Key steps include:

  • Formation of Intermediate : Reaction under inert atmosphere to prevent hydrolysis.
  • Coupling Reaction : Ensuring high yield and purity through temperature control.

Industrial Production Considerations

For large-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield. Continuous flow reactors may be employed to enhance efficiency.

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